molecular formula C8H11N B589687 Benzylmethyl-d3-amine CAS No. 122025-09-6

Benzylmethyl-d3-amine

Cat. No.: B589687
CAS No.: 122025-09-6
M. Wt: 124.201
InChI Key: RIWRFSMVIUAEBX-FIBGUPNXSA-N
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Description

Benzylmethyl-d3-amine is a deuterated analog of N-benzylmethanamine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope reagent in various scientific research applications due to its unique properties .

Scientific Research Applications

Benzylmethyl-d3-amine is widely used in scientific research due to its stable isotope properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.

    Industry: Applied in the production of deuterated compounds for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylmethyl-d3-amine typically involves the deuteration of N-benzylmethanamine. One common method is the reduction of N-benzylidene-1,1,1-trideuteriomethanamine using a deuterium source such as deuterium gas or deuterated reducing agents. The reaction is usually carried out under mild conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas in the presence of a catalyst to achieve high yields and purity. The compound is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzylmethyl-d3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylmethanamine
  • N-Benzyl-1,1,1-trihydroxymethanamine
  • N-Benzyl-1,1,1-trifluoromethanamine

Uniqueness

Benzylmethyl-d3-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and reaction studies. This makes it a preferred choice over its non-deuterated analogs in various applications .

Properties

IUPAC Name

N-benzyl-1,1,1-trideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRFSMVIUAEBX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
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complex 2
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Synthesis routes and methods II

Procedure details

A solution of benzaldehyde (2.0 ml, 20.0 mmol) and methylamine (2.0M in THF) (20.0 ml, 40.0 mmol) and methanol (20 ml) was stirred at room temperature for 20 h under a nitrogen atmosphere. Sodium borohydride (2.27 g, 60.0 mmol) was added to the solution and it was stirred at room temperature for 2 h. The solvent was removed out under reduced pressure and the residue dissolved in chloroform. The chloroform was washed with brine, and dried over magnesium sulphate. The solvent was removed under reduced pressure to yield a yellow oil (1.32 g, 55%).
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2 mL
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20 mL
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20 mL
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2.27 g
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55%

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxybenzaldehyde (180 g, 1.32 mol) in methanol (1 L) was added a 40% aqueous solution of methylamine (113 ml, 1.31 mol) followed by 1 hour stirring at 0° C. Sodium borohydride (75 g, 1.98 mol) was added portionwise at 0° C. and the reaction mixture was stirred for 1 hour. The solution was concentrated to a smaller volume then, was diluted with water (200 mL) and the resulting solution was extracted with methylene chloride (3×500 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-methylbenzylamine (220 g, quantitative) as clear oil, which was used in the next step without further purification: 1H NMR (CDCl3, 500 MHz) δ.7.23 (t, J=8.0 Hz, 1H), 6.92-6.88 (m, 2H), 6.81-6.78 (m, 1H), 3.80 (s, 3H), 3.73 (s, 2H), 2.45 (s, 3H), 2.07 (broad s, 1H).
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180 g
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aqueous solution
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113 mL
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75 g
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Synthesis routes and methods IV

Procedure details

In 6 ml. of toluene were dissolved 2.0 g. of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-chloroethyl ester 5-methyl ester and 1.3 g. of N-methylbenzylamine and the solution thus formed was refluxed for 5 hours under heating. After the reaction was over, the reaction mixture was mixed with 30 ml. of chloroform and 10 ml. of water and then the organic layer thus formed was separated and washed with 10 ml. of 10% hydrochloric acid and then with water. The organic solvent solution thus obtained was dried over anhydrous magnesium sulfate and then the solvent was distilled away under reduced pressure. The residue was added to 10 ml. of ethyl acetate and the mixture was stirred under cooling, whereby 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-(N-benzyl-N-methylamino)ethyl ester 5-methyl ester hydrochloride was crystallized. The amount of the product thus obtained was 1.6 g. The product recrystallized from a methanol-acetone mixture had a melting point of 180°-181° C.
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